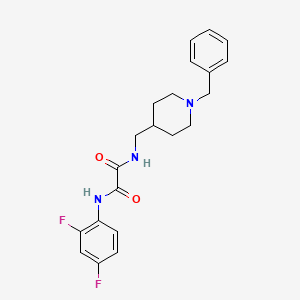

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,4-difluorophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O2/c22-17-6-7-19(18(23)12-17)25-21(28)20(27)24-13-15-8-10-26(11-9-15)14-16-4-2-1-3-5-16/h1-7,12,15H,8-11,13-14H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDOEVINIKRDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,4-difluorophenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxalamide class and is characterized by a piperidine ring substituted with a benzyl group and a difluorophenyl moiety. Its IUPAC name is N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(2,4-difluorophenyl)methyl]oxamide.

| Property | Value |

|---|---|

| Molecular Formula | C22H26F2N3O2 |

| Molecular Weight | 399.46 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, particularly enzymes involved in neurotransmission.

Target Enzymes:

- Acetylcholinesterase (AChE): The compound acts as an inhibitor of AChE, leading to increased levels of acetylcholine (ACh) in synaptic clefts. This action is significant for enhancing cholinergic transmission, which is crucial in cognitive functions and memory processes.

Biochemical Pathways:

Inhibition of AChE affects the cholinergic pathway, influencing various physiological functions such as muscle contraction, heart rate regulation, and cognitive performance.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity:

- In vitro assays have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

-

Anticancer Potential:

- Research has indicated that this compound can induce apoptosis in cancer cell lines. Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death.

-

Neuroprotective Effects:

- In animal models of neurodegenerative diseases, the compound has demonstrated potential neuroprotective effects by reducing oxidative stress markers and improving cognitive function in behavioral tests.

Study 1: Inhibition of Acetylcholinesterase

A recent study evaluated the inhibitory effects of various oxalamides on AChE activity. This compound showed significant inhibition with an IC50 value comparable to established AChE inhibitors.

Study 2: Anticancer Activity

In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was found to reduce cell viability significantly at concentrations above 10 µM, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Antiviral Oxalamides

Several oxalamides have been studied as HIV entry inhibitors targeting the CD4-binding site:

- Properties: Higher diastereomeric ratio (1:5) and HCl salt formulation improve solubility. LC-MS (APCI+) m/z: 425.86 (M+H+), HPLC purity: 95.6% . Activity: Demonstrated potent antiviral activity in HIV entry inhibition assays, though stereochemistry impacts efficacy .

- BNM-III-170: N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide Key Differences: Features a guanidinomethyl group and indenyl core, enhancing charge-based interactions with viral glycoproteins. Properties: Bis-trifluoroacetate salt improves solubility. Demonstrated synergy with vaccines in preclinical HIV challenge models .

Flavoring and Food Additive Oxalamides

- S336 (Savorymyx® UM33): N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (CAS 745047-53-4) Key Differences: Polar dimethoxybenzyl and pyridin-2-yl ethyl groups confer water insolubility and a savory taste. Applications: Approved as a flavor enhancer (FEMA 4233) to replace monosodium glutamate (MSG). Safety: NOEL = 100 mg/kg/day in rats; margin of safety >33 million in humans .

Antimicrobial and Enzyme-Targeting Oxalamides

GMC Series : Isoindoline-1,3-dione-linked oxalamides (e.g., GMC-1 to GMC-5)

Adamantyl Derivatives : N1-(Adamant-1-yl)-N2-(benzyloxy)oxalamide (Compound 4)

Substituted Aryl Oxalamides

- Compounds 19–23 : N1-(Substituted phenyl)-N2-(4-methoxyphenethyl)oxalamides

Structural and Functional Analysis

Discussion of Key Trends

- Lipophilicity and Bioavailability : The target compound’s benzylpiperidine and difluorophenyl groups likely enhance membrane permeability compared to polar analogs like S335. Conversely, charged groups (e.g., guanidine in BNM-III-170) improve target binding but may limit oral bioavailability .

- Stereochemical Effects : Diastereomeric ratios (e.g., 1:5 in Compound 21) significantly influence antiviral potency, underscoring the need for enantioselective synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.